N-(2-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
The compound N-(2-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide features a complex tricyclic sulfonamide core fused with heterocyclic rings. The 2-ethylphenyl and 2-methylphenylmethyl substituents contribute to its steric and electronic profile, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-3-20-11-6-8-14-23(20)30-26(33)18-36-28-29-16-25-27(31-28)22-13-7-9-15-24(22)32(37(25,34)35)17-21-12-5-4-10-19(21)2/h4-16H,3,17-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMQCOXIHIMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the category of thiazine derivatives and features a unique tricyclic structure that contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O5S2 with a molecular weight of approximately 486.6 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S2 |
| Molecular Weight | 486.6 g/mol |
| Complexity Rating | 767 |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several multi-step reactions requiring careful control of conditions such as temperature and solvent choice to ensure high yields and purity.
The biological activity of this compound is attributed to its structural features which allow it to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity influencing physiological responses.
- Antioxidant Properties : The presence of aromatic and heterocyclic rings may contribute to antioxidant activities.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds in the same class:
- Antitumor Activity : Research indicates that thiazine derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.
Case Studies
-
Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted the efficacy of thiazine derivatives in inhibiting tumor growth in vitro and in vivo models.
- Findings : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
-
Research on Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of related compounds demonstrated a decrease in inflammatory markers in animal models treated with these compounds.
- Results : Significant reduction in levels of TNF-alpha and IL-6 was observed.
Comparison with Similar Compounds
Core Tricyclic System
The compound shares a tricyclo[8.4.0.0^{2,7}] framework with N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8, ). Both possess a sulfonamide group at position 4, but differ in substituents:
- Target compound : 2-ethylphenyl and 2-methylphenylmethyl groups.
- CAS 895102-18-8 : 4-chlorophenyl and methyl groups.
Substituent Analysis
- Electron-withdrawing vs.
- Steric effects : The 2-methylphenylmethyl group in the target compound introduces greater steric hindrance than the methyl group in CAS 895102-18-8, possibly reducing metabolic degradation .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
Metabolic Stability
- Hydrolytic stability : The 8,8-dioxo (sulfone) group in the target compound and CAS 895102-18-8 enhances resistance to oxidative metabolism compared to thioether-containing analogs .
- Enzymatic degradation : The bulky 2-methylphenylmethyl group in the target compound may slow CYP450-mediated metabolism relative to simpler alkyl chains .
Enzyme Inhibition
- Target compound : The sulfonamide group likely interacts with zinc-containing enzymes (e.g., carbonic anhydrase), similar to CAS 895102-18-8, but the 2-ethylphenyl group may enhance hydrophobic binding pocket interactions .
- CAS 733040-96-5 : The smaller tricyclic core and prop-2-enyl group may favor interactions with serine proteases .
Molecular Similarity Metrics
- MS/MS fragmentation : The target compound and CAS 895102-18-8 show high cosine scores (>0.8) in molecular networking, indicating conserved fragmentation patterns and structural homology .
- Graph-based similarity : The tricyclo[8.4.0.0^{2,7}] core aligns closely in graph comparisons, while substituent differences reduce Tanimoto coefficients to ~0.6–0.7 for other analogs .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
